Eserethole
Overview
Description
Eserethole is a compound that was synthesized by Percy Lavon Julian, a pioneering chemist . It’s an intermediate compound in the synthetic pathway of other compounds . Eserethole is also used in the preparation of bisnorcymerine and its acid salt .
Synthesis Analysis
Eserethole can be synthesized from 1,3-dimethyl-5-hydroxy-oxindole . The process involves acylation, reaction with chloroacetonitrile, hydrolysis, ethoxylation with ethyl halides or sulfate, cyclization, and methylation . Another process involves the preparation of (-)-eserethole from mixtures of (-) and (+)-eserethole .
Molecular Structure Analysis
The molecular formula of Eserethole is C15H22N2O . Its molecular weight is 246.35 g/mol . The IUPAC name for Eserethole is (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo [2,3-b]indole.
Chemical Reactions Analysis
The synthesis of Eserethole involves several chemical reactions including acylation, reaction with chloroacetonitrile, hydrolysis, ethoxylation, cyclization, and methylation . The specific mechanisms of these reactions are not detailed in the available sources.
Physical And Chemical Properties Analysis
Eserethole is a red to dark red semi-solid . It is sparingly soluble in chloroform and slightly soluble in ethanol . It is stored at -20°C under an inert atmosphere .
Scientific Research Applications
Synthesis of Alkaloids
Eserethole has been a key focus in the synthesis of alkaloids, particularly those found in the Calabar bean. Research highlights include the total synthesis of (-)-eserethole, which is significant for the formal synthesis of naturally occurring Calabar bean alkaloids such as (-)-physostigmine, (-)-physovenine, and (-)-geneserine (Node et al., 1996).
Historical and Chemical Importance
The history and chemical identity of eserethole have been subjects of significant research interest. A notable instance was the public disagreement between chemists Percy Julian and Robert Robinson about the identity of eserethole, an intermediate for synthesizing the alkaloid physostigmine. This dispute highlighted important questions about chemical identification and synthesis pathways (Ault, 2008).
Neurotoxic Alkaloid Synthesis
Eserethole has been utilized in the synthesis of neurotoxic physostigmine alkaloid. A study described a concise synthesis process using an intramolecular cycloaddition reaction, demonstrating the synthetic versatility and significance of eserethole in producing complex alkaloid structures (Smith & Livinghouse, 1985).
properties
IUPAC Name |
(3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-5-18-11-6-7-13-12(10-11)15(2)8-9-16(3)14(15)17(13)4/h6-7,10,14H,5,8-9H2,1-4H3/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWOEHQIZVGMMT-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701135279 | |
Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eserethole | |
CAS RN |
469-23-8 | |
Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=469-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eserethol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3aS,8aR)-5-Ethoxy-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701135279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ESERETHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP09BY41GA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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